Gefitinib Impurity 13 is a known impurity arising during the synthesis of Gefitinib, a tyrosine kinase inhibitor drug used in the treatment of certain types of lung cancer. [ [], [] ] It is classified as an organic impurity and serves as a critical quality control reference standard in the pharmaceutical industry. [ [], [] ] By monitoring and controlling the levels of Gefitinib Impurity 13 during drug manufacturing, researchers and manufacturers can ensure the quality, safety, and efficacy of Gefitinib. [ [], [] ]
Gefitinib is synthesized through complex chemical processes, and during these processes, various impurities can arise. Gefitinib Impurity 13 has been identified as one of these process-related impurities. The identification and quantification of such impurities are essential for regulatory compliance, particularly as mandated by the U.S. Food and Drug Administration, which requires that any impurity above 0.1% must be identified and quantified using validated analytical methods .
Gefitinib Impurity 13 is classified under pharmaceutical impurities, specifically categorized as a process-related impurity. This classification indicates that it originates from the synthetic pathway of gefitinib rather than being a degradation product formed post-manufacture.
The synthesis of gefitinib typically involves several chemical reactions, including chlorination and condensation processes. The specific formation of Gefitinib Impurity 13 may involve similar pathways as those used in the synthesis of gefitinib itself. A common method involves the use of starting materials like 2-amino-4-methoxy-5-(3-morpholinopropoxy)quinazoline-4(3H)-one, which undergoes various reactions to yield gefitinib and its impurities .
The synthesis can be achieved through multiple steps:
The molecular structure of Gefitinib Impurity 13 can be derived from its chemical formula, which typically includes elements such as carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine. The specific structural features include:
The molecular weight of Gefitinib Impurity 13 is approximately 446 g/mol . Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm its structure.
Gefitinib Impurity 13 may participate in various chemical reactions typical of quinazoline derivatives. These reactions could include:
The reactivity profile of this impurity can be assessed through kinetic studies and mechanistic investigations using techniques like gas chromatography-mass spectrometry (GC-MS) to track reaction pathways and products.
Gefitinib Impurity 13 exhibits characteristics typical of organic compounds:
Chemical properties include stability under various conditions (e.g., temperature, pH) and potential reactivity with other components in drug formulations. Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability .
Gefitinib Impurity 13 serves primarily as a subject of study in pharmaceutical development:
Gefitinib Impurity 13 arises predominantly from the complex multi-step synthesis of gefitinib, where reactive intermediates undergo unintended side reactions. The quinazoline core construction involves electrophilic aromatic substitution, nucleophilic displacement, and reductive amination steps, each generating transient species vulnerable to side reactions. Key intermediates like 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile exhibit nucleophilic sites susceptible to over-alkylation or hydrolysis. For example, the primary chloride in intermediate 17 (methyl 3-(3-chloropropoxy)-4-methoxybenzoate) can undergo premature displacement by morpholine instead of the designed nitration sequence, forming early-stage precursors to Impurity 13 [2] [6]. The instability of o-nitroaniline intermediates during reduction further exacerbates impurity formation, as their electron-rich aromatic rings facilitate ring closure at aberrant positions.
Table 1: Key Intermediates Linked to Impurity 13 Formation
Intermediate | Chemical Structure | Vulnerability Leading to Impurity 13 |
---|---|---|
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl ester with Cl-terminated alkyl chain | Premature morpholine substitution |
5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile | Nitrile with ortho-nitro group | Incomplete reduction or cyclization errors |
2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Amino-nitrile with morpholine | Degradation during cyclization or storage |
Alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane is a critical source of Impurity 13 precursors. When stoichiometric control is inadequate (~1:1.4 substrate:alkylating agent), bis-alkylated byproducts form at yields up to 7.3% [2] [6]. These species feature dialkylated aromatic rings or morpholinium salts, which resist subsequent reactions. During nitration, electrophilic aromatic substitution under acidic conditions (HNO₃/AcOH/Ac₂O) generates regioisomeric nitro derivatives. The ortho position to the alkoxy group is sterically congested, forcing nitration at the meta position and yielding 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile as the main product. However, 3–5% of 6-nitro regioisomer forms concurrently, which undergoes aberrant cyclization to quinazoline N-oxides rather than the desired quinazolin-4(3H)-one scaffold. This N-oxide is a direct chemical ancestor to Impurity 13 [1] [9].
Table 2: Impact of Nitration Conditions on Byproduct Formation
Condition | Temperature | Isomeric Purity (%) | 6-Nitro Regioisomer Yield (%) |
---|---|---|---|
HNO₃/AcOH (1:3 v/v) | 0–5°C | 98.7 | 1.3 |
HNO₃/Ac₂O (1:1 v/v) | 25°C | 89.4 | 5.6 |
Fuming HNO₃ in DCM | −10°C | 99.1 | 0.9 |
Cyclization of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile with formamidine acetate requires stringent temperature control (reflux in EtOH). At temperatures >85°C, morpholine demethylation occurs, cleaving the side chain and generating des-morpholino quinazolinone—a core structure that re-alkylates aberrantly to form Impurity 13 [2]. Chlorination of quinazolin-4(3H)-one intermediates (e.g., 20) with SOCl₂ introduces additional risks. Catalytic impurities in SOCl₂ (e.g., sulfites) oxidize morpholine to sulfonate esters, while residual water hydrolyzes acid chloride intermediates, yielding carboxylic acid derivatives. Both pathways degrade chlorination efficiency and amplify Impurity 13 yields by 4–8% under suboptimal conditions [3]. Solvent choice is equally critical: DMF catalyzes Vilsmeier-Haack reactions with morpholine, generating dimethylamino byproducts that consume intermediates. Substituting DMF with anhydrous toluene reduces this side reaction by 92% [1] [6].
The morpholinopropyloxy side chain in gefitinib is intrinsically labile under hydrolytic and oxidative stress. Accelerated stability studies (40°C/75% RH) show that Impurity 13 accumulates linearly (R² = 0.96) over 28 days, reaching 1.8% w/w in bulk gefitinib [3] [4]. Two primary pathways dominate:
Photocatalysis experiments confirm that UV light (254 nm) excites the quinazoline ring, transferring energy to the morpholine C–N bond and accelerating cleavage by 3.7-fold compared to dark controls.
Table 3: Degradation Triggers and Resultant Impurities
Stress Condition | Chemical Pathway | Key Degradant | Contribution to Impurity 13 |
---|---|---|---|
Acidic (0.1M HCl, 60°C) | N-dealkylation + recombination | Chloropropyl-morpholine fragments | 68% |
Oxidative (0.3% H₂O₂) | Morpholine N-oxidation + Cope elimination | 6,7-dimethoxyquinazolin-4(3H)-one | 29% |
Photolytic (UV 254 nm) | Energy transfer + bond homolysis | Acrolein-morpholine adducts | 41% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: